molecular formula C9H9Br B7723676 2-Bromo-3-phenyl-1-propene

2-Bromo-3-phenyl-1-propene

Cat. No.: B7723676
M. Wt: 197.07 g/mol
InChI Key: DIZXFRWJWBGZCH-UHFFFAOYSA-N
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Description

2-Bromo-3-phenyl-1-propene: is an organic compound with the molecular formula C9H9Br 3-phenylallyl bromide or cinnamyl bromide . This compound is characterized by a bromine atom attached to the second carbon of a propene chain, which is further substituted with a phenyl group at the third carbon. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenyl-1-propene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 3-phenylpropene, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The bromination process is carefully controlled to prevent over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenyl-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or primary amines (RNH2) are commonly used under mild to moderate conditions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions to promote elimination reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-3-phenyl-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the expulsion of the bromide ion .

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom attached to the first carbon of the propyl chain.

    2-Bromo-1-phenylpropane: This compound has the bromine atom attached to the first carbon of the propene chain.

    3-Bromo-1-phenylpropene: This compound has the bromine atom attached to the third carbon of the propene chain.

Uniqueness of 2-Bromo-3-phenyl-1-propene: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its reactivity in both substitution and elimination reactions makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromo-3-phenyl-1-propene, an organic compound with the molecular formula C9H9BrC_9H_9Br, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is classified as a brominated alkene. Its structure features a bromine atom attached to the second carbon of a propene chain, which is further substituted with a phenyl group. This unique configuration imparts specific chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. This characteristic allows the compound to interact with various biological targets, potentially influencing enzymatic activity and cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological properties, including:

  • Antimicrobial Activity : Brominated alkenes are known for their ability to inhibit various microbial strains, suggesting that this compound may possess similar properties.
  • Enzyme Inhibition : Studies show that halogenated compounds can act as inhibitors of specific enzymes or receptors, impacting metabolic pathways and cellular functions. For instance, related compounds have been documented to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies and Research Findings

Several studies have explored the biological activity of brominated compounds, providing insights into the potential applications of this compound:

  • Antibacterial Properties : A study demonstrated that certain halogenated phenyl compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of halogens enhanced binding affinity to bacterial enzymes, suggesting that this compound may similarly affect bacterial growth .
  • Pharmaceutical Development : this compound has been investigated as an intermediate in synthesizing pharmaceuticals. Its reactivity makes it suitable for developing compounds with specific pharmacological properties. For example, it has been used in synthesizing ACE inhibitors, which are critical in treating hypertension .
  • Toxicological Assessments : The compound's safety profile has also been evaluated. Initial assessments indicate low acute toxicity levels; however, further studies are needed to fully understand its long-term effects on human health and the environment .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionPossible inhibition of DNA gyrase
Pharmaceutical SynthesisIntermediate for ACE inhibitors and other drugs
ToxicityLow acute toxicity reported; further studies needed

Properties

IUPAC Name

2-bromoprop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXFRWJWBGZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305348
Record name (2-Bromo-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60468-22-6
Record name (2-Bromo-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60468-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil sealed bearing, a reflux condenser and 1000 ml addition funnel. A mixture of 156 g of 2,3-dibromopropene and 150 ml of dry ethyl ether was added. The flask was cooled to 0° C. in acetone/dry-ice and a solution of phenyl magnesium bromide, prepared from 18.7 g of magnesium, 120.8 g of bromobenzene, and 350 ml of dry ether was added at such a rate so that the temperature did not exceed 15° C. The addition took about one hour. Stirring was continued and the acetone/dry-ice bath was replaced with a heating mantle. The mixture was gently refluxed for 2 hours, after which time the flask was again cooled and a solution of 15 ml 36% hydrochloric acid and 150 ml water was added dropwise by means of an addition funnel. The contents of the flask were then transferred to a separatory funnel, and the ether layer was separated and dried over anhydrous sodium sulfate.
Quantity
156 g
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reactant
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150 mL
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18.7 g
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120.8 g
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350 mL
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15 mL
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150 mL
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acetone dry-ice
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acetone dry-ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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